molecular formula C14H21Cl2F3N2 B2461337 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride CAS No. 2194846-00-7

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride

Cat. No.: B2461337
CAS No.: 2194846-00-7
M. Wt: 345.23
InChI Key: QZQNUGBKGWNMGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride is a research compound with the molecular formula C14H21Cl2F3N2 and a molecular weight of 345.23 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride typically involves the reaction of benzyl chloride with N-methyl-N-(4-(trifluoromethyl)benzyl)amine under appropriate conditions[2][2]. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product[2][2].

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of industrial-grade reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Organic Synthesis: It is used in the synthesis of various heterocyclic compounds, demonstrating its utility in creating complex organic molecules.

    Pharmacological Research: Derivatives of this compound have been explored for their antibacterial activity, highlighting their potential in agricultural pharmacology.

    Analytical Chemistry: The compound is used in analytical methods, such as the derivatization and determination of fatty amines in wastewater and surface water, showcasing its application in environmental monitoring and safety assessment.

Mechanism of Action

The mechanism of action of 1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular processes. detailed studies on its exact mechanism of action are limited.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(4-(trifluoromethyl)benzyl)amine: This compound shares a similar structure but lacks the piperidine ring.

    4-(trifluoromethyl)benzylamine: Another related compound that differs in the substitution pattern on the benzyl group[][2].

Uniqueness

1-methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine dihydrochloride is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which confer specific chemical and biological properties. These structural features make it a valuable compound for research in various fields.

Properties

IUPAC Name

1-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2.2ClH/c1-19-8-6-13(7-9-19)18-10-11-2-4-12(5-3-11)14(15,16)17;;/h2-5,13,18H,6-10H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQNUGBKGWNMGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCC2=CC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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